4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine
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Overview
Description
. This compound is characterized by the presence of a piperidine ring substituted with difluoro and pyrrolidin-1-ylsulfonyl groups, which contribute to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine typically involves the construction of the piperidine ring followed by the introduction of the difluoro and pyrrolidin-1-ylsulfonyl groups. One common approach is to start with a suitable piperidine precursor and introduce the difluoro substituents through halogenation reactions. The pyrrolidin-1-ylsulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The difluoro and pyrrolidin-1-ylsulfonyl groups contribute to its binding affinity and selectivity towards certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- 4-Fluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine
- 4,4-Dichloro-1-(pyrrolidin-1-ylsulfonyl)piperidine
- 4,4-Difluoro-1-(morpholin-1-ylsulfonyl)piperidine
Uniqueness
What sets 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine apart from similar compounds is the presence of both difluoro and pyrrolidin-1-ylsulfonyl groups, which confer unique chemical and biological properties. These groups enhance its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4,4-difluoro-1-pyrrolidin-1-ylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2S/c10-9(11)3-7-13(8-4-9)16(14,15)12-5-1-2-6-12/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLGOXDLWARKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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